![molecular formula C9H9BrN2O B2643125 (R)-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one CAS No. 1821827-53-5](/img/structure/B2643125.png)
(R)-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one
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Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product from simpler starting materials. The analysis of the synthesis process would involve a detailed examination of each step, including the reactants, products, reaction conditions, and the mechanism of the reaction .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds between them .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It may involve carrying out various chemical reactions and analyzing the products using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its reactivity with common chemical reagents .Scientific Research Applications
- Details : The compound’s magnetic response and low-temperature behavior enhance SQUID sensitivity, enabling applications in neuroscience, geophysics, and materials characterization .
- Details : Researchers use ^1H NMR to analyze the compound’s chemical shifts, coupling constants, and relaxation times .
- Details : By combining dissolution dynamic nuclear polarisation (D-DNP) with optimized transfer settings, scientists obtain TOCSY and multiple-quantum (MQ) 2D NMR spectra, aiding drug discovery and metabolic studies .
- Details : Computational studies and in vitro assays guide drug design, aiming for therapeutic applications .
- Details : Researchers investigate its electronic properties, charge transport behavior, and stability in thin films .
Superconducting Quantum Interference Devices (SQUIDs) and Magnetic Measurements
Nuclear Magnetic Resonance (NMR) Spectroscopy
Hyperpolarization Techniques for NMR
Medicinal Chemistry and Drug Development
Materials Science and Organic Electronics
Photophysical Studies and Luminescent Materials
Safety And Hazards
properties
IUPAC Name |
(3R)-7-bromo-3-methyl-3,4-dihydro-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-5-9(13)12-8-4-6(10)2-3-7(8)11-5/h2-5,11H,1H3,(H,12,13)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVJGGNEHZDPNV-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(N1)C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)NC2=C(N1)C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-7-Bromo-3,4-dihydro-3-methylquinoxalin-2(1H)-one |
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